1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

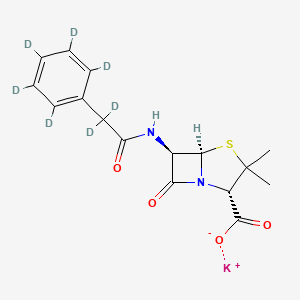

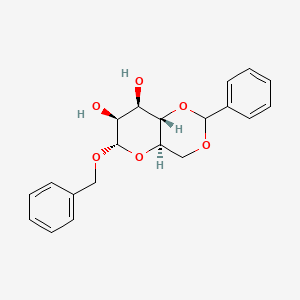

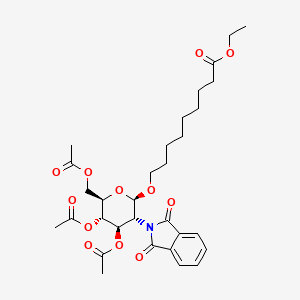

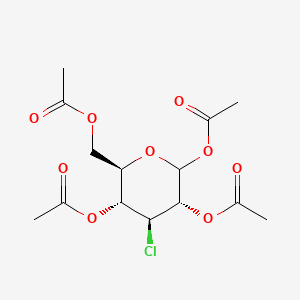

“1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose” is a carbohydrate derivative . It is also known as “3-Chloro-3-deoxy-D-glucopyranose Tetraacetate” and "(3S,4S,5R,6R)-6-(acetoxymethyl)-4-chlorotetrahydro-2H-pyran-2,3,5-triyl triacetate" . This compound finds extensive usage in the synthesis of pharmaceutical agents showcasing remarkable antitumor, antiviral, and anti-inflammatory properties .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H19ClO9 . The IUPAC name is [(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate . The InChI string and the canonical SMILES string are also provided .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 366.75 g/mol . Other computed properties include XLogP3 of 1.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 9, and Rotatable Bond Count of 9 .

Scientific Research Applications

Synthesis and Antitumor Properties

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose derivatives have been utilized in the synthesis of various compounds with antitumor properties. For instance, diosgenyl glycosides, synthesized using bromo and chloro sugars derived from this compound, have shown promising activities in inducing apoptosis in B-cell chronic leukemia, particularly when combined with cladribine. This research illustrates the compound's potential as a precursor in the development of new anticancer agents (Myszka et al., 2003).

Synthesis of Novel Glycopeptides

The compound has also been instrumental in the synthesis of novel glycopeptides. A study demonstrated the use of 3,4,6-tri-O-acetyl-D-glucose-oxazoline, prepared from this compound, for O-glycosylating resin-bound protected peptides. This process yielded 2-acetamido-2-deoxy-D-glucopyranosyl peptides after specific cleavage and deacetylation steps, highlighting its utility in peptide synthesis (Hollósi et al., 1991).

Fragmentation and Decomposition Analysis

The compound's derivatives have been a subject of extensive study in fragmentation and decomposition processes, essential for understanding their chemical behavior and potential applications. For example, research on the high-resolution mass spectrum of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose, a related compound, has provided valuable insights into its fragmentation pathways, which are crucial for its applications in mass spectrometry and analytical chemistry (Dougherty et al., 1973).

Protective Group Chemistry in Carbohydrate Synthesis

The compound has been extensively used in carbohydrate chemistry, particularly in protection and deprotection reactions. This is crucial for manipulating carbohydrate molecules to obtain desired structural features and functionalities. A study detailed a simple and cost-effective reaction sequence using D-glucosamine hydrochloride as the starting material for synthesizing derivatives, highlighting the role of this compound in protecting hydroxyl groups of D-glucosamine (Cunha et al., 1999).

Mechanism of Action

Target of Action

The compound 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a highly significant compound in the biomedical sector . It finds extensive usage in the synthesis of pharmaceutical agents showcasing remarkable antitumor, antiviral, and anti-inflammatory properties . .

Mode of Action

It is known that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Biochemical Pathways

Given its wide-ranging effectiveness in combatting diverse diseases such as cancer, viral infections, and inflammatory conditions , it can be inferred that it likely interacts with multiple biochemical pathways.

Result of Action

This compound showcases remarkable antitumor, antiviral, and anti-inflammatory properties . Its wide-ranging effectiveness in combatting diverse diseases such as cancer, viral infections, and inflammatory conditions underscores its pivotal role in biomedical exploration and the advancement of therapeutic interventions .

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHZACAHYMQZEZ-DYPLGBCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721160 |

Source

|

| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104013-04-9 |

Source

|

| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.